molecular formula C19H22N2O4S B2836282 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 899756-65-1

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B2836282
CAS No.: 899756-65-1
M. Wt: 374.46
InChI Key: NWHKYRACAFDXGX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan heterocycle at the 4-position and a 4-methoxyphenylmethyl group at the amide nitrogen. The thiazinan ring, a six-membered sulfur-containing heterocycle with two sulfonyl oxygen atoms, introduces significant polarity and conformational flexibility.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-10-4-15(5-11-18)14-20-19(22)16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKYRACAFDXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions.

    Introduction of the 1,1-Dioxothiazinan Group: The 1,1-dioxothiazinan group can be introduced through a cyclization reaction involving a suitable thiazine precursor and an oxidizing agent.

    Final Coupling Reaction: The final step involves coupling the benzamide core with the 1,1-dioxothiazinan group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Heterocycle/Substituents Key Functional Groups Biological Activity (if reported)
Target Compound Benzamide 1,1-dioxo-thiazinan (6-membered) Sulfonyl, 4-methoxybenzyl Not explicitly reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide 1,3,4-Oxadiazole (5-membered) Sulfamoyl, 4-methoxybenzyl Antifungal (C. albicans)
EMAC2060 (Thiazol-hydrazone derivative) Benzamide Thiazole-hydrazone 4-Methoxyphenyl, bromide HIV-1 RT inhibitor (synthesis yield <80%)
Compound 28 () Benzamide Enone-linked 4-methoxyphenylacetamido 3-Oxopropenyl, methoxy PTP1B inhibitor (anti-hyperglycemic)
H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) Benzamide Thiourea Methoxy, thiocarbonyl Antioxidant (% inhibition: 87.7)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Benzamide Thiazole 4-Methylphenyl, methoxy Not reported

Key Observations

Heterocyclic Influence on Properties
  • Thiazinan vs. Oxadiazole/Thiazole: The target compound’s six-membered thiazinan ring provides greater conformational flexibility compared to five-membered heterocycles like oxadiazole (LMM5) or thiazole (EMAC2060).
  • Sulfamoyl vs. Sulfonyl : LMM5’s sulfamoyl group (–SO₂NH–) differs from the target’s sulfonyl (–SO₂–), altering hydrogen-bonding capacity and metabolic stability .
Substituent Effects
  • 4-Methoxybenzyl Group : Shared with LMM5 and EMAC2060, this substituent likely enhances lipophilicity and π-π stacking interactions. In H10, the methoxy group directly attached to the thiourea scaffold correlates with potent antioxidant activity, suggesting similar electronic contributions in the target compound .
  • Enone and Acrylamide Linkers: Compound 28’s enone linker introduces rigidity and electrophilicity, contrasting with the target’s flexible thiazinan bridge. This structural difference may influence target selectivity in enzyme inhibition .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide?

The synthesis involves multi-step reactions, typically starting with the condensation of a benzoyl chloride derivative with a substituted amine (e.g., 4-methoxybenzylamine). A critical step is the oxidation of the thiazinan ring to introduce the 1,1-dioxo functionality, often using hydrogen peroxide or other oxidizing agents under controlled conditions. Solvents such as dimethylformamide (DMF) or acetic acid are used to enhance reaction efficiency. Optimization includes:

  • Temperature control : Maintaining 60–80°C during coupling steps to avoid side reactions.
  • Catalysts : Employing bases like triethylamine to deprotonate intermediates.
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for final purification .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and ring systems (e.g., thiazinan and benzamide moieties).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide C=O).
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Kinase inhibition : Fluorescence-based assays targeting kinases like EGFR or VEGFR.
  • Microbial susceptibility : Broth microdilution for antimicrobial activity (e.g., against S. aureus or E. coli) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Validation strategies : Re-run assays under varied conditions (e.g., pH, temperature) to confirm reproducibility.
  • Molecular docking refinement : Adjust force fields or use ensemble docking to account for protein flexibility.
  • Metabolic stability : Assess if rapid degradation in vitro (e.g., liver microsome assays) explains low activity .

Q. What design considerations are critical for structure-activity relationship (SAR) studies?

  • Substituent variation : Systematically modify groups (e.g., replace methoxy with ethoxy or halogens) and test bioactivity.

  • Key parameters :

    Modification Assay Impact Example
    Thiazinan oxidation stateBioactivity retentionCompare 1,1-dioxo vs. non-oxidized analogs
    Benzamide substituentsSolubility/selectivity4-methoxy vs. 4-chloro derivatives

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : Heat at 40–60°C and analyze by TLC/NMR for structural integrity .

Q. What strategies assess target selectivity in kinase inhibition studies?

  • Kinase profiling panels : Test against a broad panel (e.g., 50+ kinases) to calculate selectivity scores.
  • IC50 comparisons : Identify off-target effects (e.g., >10-fold difference in IC50 between target and non-target kinases) .

Q. How can in vitro-in vivo efficacy gaps be addressed?

  • ADME optimization : Improve pharmacokinetics via prodrug strategies (e.g., esterification for enhanced absorption).
  • In vivo models : Use xenograft models to correlate tumor reduction with plasma concentrations .

Q. What is the role of the thiazinan-1,1-dioxide moiety in bioactivity?

  • Electron-withdrawing effects : Enhances binding to enzymatic active sites (e.g., sulfonyl groups in kinase inhibitors).
  • Metabolic resistance : The oxidized sulfur reduces susceptibility to cytochrome P450-mediated degradation .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the benzamide ring.
  • Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .

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